molecular formula C16H18F3N5 B2998287 4,5-Dimethyl-6-[4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrimidine CAS No. 2380071-84-9

4,5-Dimethyl-6-[4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrimidine

Cat. No. B2998287
M. Wt: 337.35
InChI Key: WNXXXZCONGHKAC-UHFFFAOYSA-N
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Description

The compound “4,5-Dimethyl-6-[4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, and have a wide range of applications in the field of medicine and technology .


Molecular Structure Analysis

The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has a piperazine ring, which is a six-membered ring with two nitrogen atoms. The trifluoromethyl group (-CF3) is attached to a pyridine ring, which is a six-membered ring with one nitrogen atom .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of reactions, including substitutions and ring-opening reactions. The trifluoromethyl group is generally considered stable and does not easily undergo reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Generally, pyrimidine derivatives are stable compounds. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its absorption and distribution in the body if it’s used as a drug .

Safety And Hazards

The safety and hazards would depend on the specific properties of the compound. Generally, care should be taken when handling any chemical compounds, especially those that are intended for use as drugs .

Future Directions

The development of new pyrimidine derivatives with improved properties is a active area of research, particularly in the field of medicinal chemistry. The introduction of the trifluoromethyl group is also an area of interest, as this group can improve the biological activity of compounds .

properties

IUPAC Name

4,5-dimethyl-6-[4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N5/c1-11-12(2)21-10-22-15(11)24-7-5-23(6-8-24)13-3-4-20-14(9-13)16(17,18)19/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXXXZCONGHKAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CCN(CC2)C3=CC(=NC=C3)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethyl-6-[4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrimidine

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